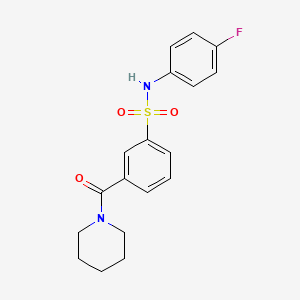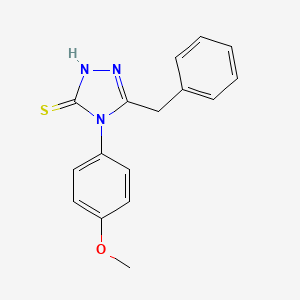
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their corrosion inhibition properties. In a study focused on benzimidazole derivatives, similar compounds showed significant inhibition efficiency for mild steel corrosion in acidic solutions, suggesting a potential application for this compound in corrosion protection (Yadav et al., 2013).
Anti-inflammatory Properties
Derivatives of this compound have demonstrated anti-inflammatory activity. Synthesized compounds in this chemical family exhibited promising anti-inflammatory effects, indicating potential therapeutic applications (Labanauskas et al., 2004).
Pharmacological Potential
Research indicates that this compound derivatives could have various pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects. This broad spectrum of potential effects highlights the compound's versatility in pharmacological research (Sameluk & Kaplaushenko, 2015).
Cholinesterase Inhibitors
Some studies have explored the use of these compounds as cholinesterase inhibitors, which could have implications for treating diseases like Alzheimer's. Specific derivatives have shown excellent inhibitory potential against cholinesterase enzymes (Arfan et al., 2018).
Antimicrobial Activity
Research on derivatives of this compound has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Samelyuk & Kaplaushenko, 2013).
EGFR Inhibitors in Cancer Treatment
Derivatives of this compound have been studied for their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors, which could be valuable in cancer therapy. Molecular docking studies indicate these compounds could effectively bind to cancer targets (Karayel, 2021).
Biochemische Analyse
Biochemical Properties
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of immune response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function. For example, this compound has been shown to inhibit key enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, it affects the levels of metabolites, such as pyruvate and lactate, by modulating enzyme activity and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it modulates gene expression and transcriptional activity .
Eigenschaften
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-15(17-18-16(19)21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUKDHMACGPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


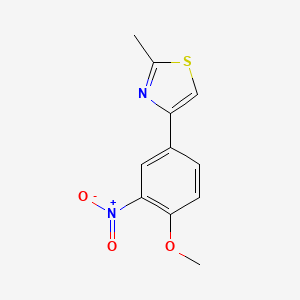
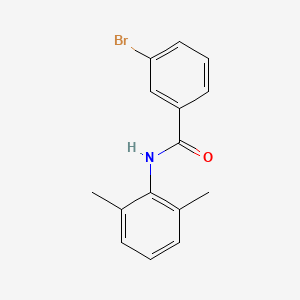
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)


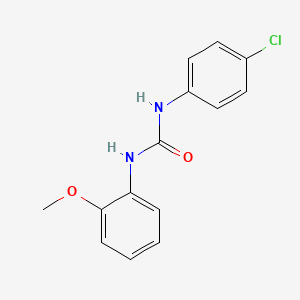
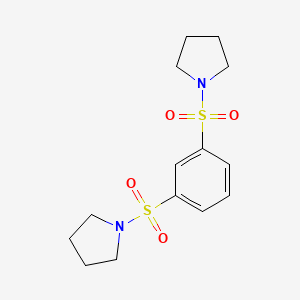
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
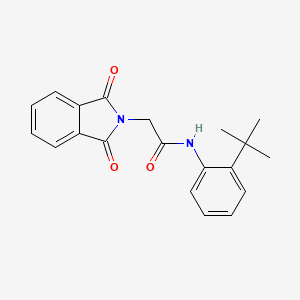
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
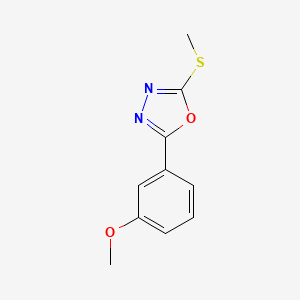
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)
